2-Methoxy-5-nitrobenzenediazonium chemical properties
2-Methoxy-5-nitrobenzenediazonium chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Methoxy-5-nitrobenzenediazonium
Abstract
2-Methoxy-5-nitrobenzenediazonium, a highly reactive organic intermediate, holds a significant position in the landscape of synthetic chemistry.[1] Characterized by a benzenediazonium core functionalized with both an electron-donating methoxy group and an electron-withdrawing nitro group, this compound exhibits a unique electronic profile that dictates its reactivity.[1][2] This guide provides a comprehensive exploration of its core chemical properties, synthesis, and key reaction pathways, with a focus on practical applications in the synthesis of dyes, pharmaceuticals, and advanced materials. We will delve into the mechanistic underpinnings of its reactivity, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this versatile synthetic tool.
Core Physicochemical and Structural Properties
2-Methoxy-5-nitrobenzenediazonium, also known by trade names such as Fast Scarlet RC Base, is primarily utilized as a synthetic intermediate rather than an isolated, stable product.[1] Its inherent reactivity stems from the diazonium group (-N₂⁺), which is an exceptionally good leaving group. The stability and electrophilicity of the diazonium cation are modulated by the substituents on the aromatic ring. The electron-donating methoxy group and the electron-withdrawing nitro group create a distinct electronic environment that influences the compound's behavior in synthetic transformations.[1][2]
Table 1: Core Properties and Identifiers
| Property | Value |
| IUPAC Name | 2-methoxy-5-nitrobenzenediazonium[3] |
| Molecular Formula | C₇H₆N₃O₃⁺[1][3] |
| Molecular Weight | 180.14 g/mol [3][4] |
| CAS Number | 27165-17-9[1] |
| Canonical SMILES | COC1=C(C=C(C=C1)[O-])[N+]#N[1][3] |
| InChI | InChI=1S/C7H6N3O3/c1-13-7-3-2-5(10(11)12)4-6(7)9-8/h2-4H,1H3/q+1[3] |
| InChIKey | BUADGGPZZZMHBR-UHFFFAOYSA-N[3] |
Stability and Handling Considerations
Like most diazonium salts, 2-Methoxy-5-nitrobenzenediazonium is thermally labile and prone to decomposition, particularly at elevated temperatures.[2][5] For this reason, it is almost exclusively prepared in situ in cold aqueous solutions (0-5°C) for immediate use in subsequent reactions.[1][2] Solid diazonium salts, especially with nucleophilic counter-ions like chloride, can be explosive and should be handled with extreme caution.[2] For applications requiring isolation, forming a salt with a large, non-nucleophilic counter-ion like tetrafluoroborate (BF₄⁻) can significantly improve stability.[2][5]
The key to maintaining the integrity of a 2-Methoxy-5-nitrobenzenediazonium solution is rigorous temperature control and maintaining a strongly acidic pH, which suppresses the formation of unstable diazohydroxides.[5]
Synthesis: The Diazotization of 2-Methoxy-5-nitroaniline
The synthesis of 2-Methoxy-5-nitrobenzenediazonium is a classic example of a diazotization reaction, a cornerstone of aromatic chemistry. The process involves the treatment of the primary aromatic amine, 2-methoxy-5-nitroaniline, with nitrous acid (HNO₂), which is itself generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid.[1][6]
The general reaction is as follows: ArNH₂ + HNO₂ + HX → [ArN₂]⁺X⁻ + 2 H₂O[1]
Caption: Mechanism of the Azo Coupling Reaction.
Causality in Experimental Design: The pH of the reaction medium is a critical parameter. For coupling with phenols, the reaction is typically run under mildly alkaline conditions to deprotonate the phenol, forming the more strongly nucleophilic phenoxide ion. [7]Conversely, for coupling with anilines, the reaction is performed under mildly acidic conditions to prevent the diazonium salt from converting to an inactive form while ensuring the aniline remains sufficiently nucleophilic.
Sandmeyer Reaction: Substitution of the Diazonium Group
The Sandmeyer reaction provides a powerful method to replace the diazonium group with a variety of nucleophiles, most commonly halides (Cl⁻, Br⁻) and cyanide (CN⁻). [8][9]This transformation is catalyzed by the corresponding copper(I) salt (CuCl, CuBr, or CuCN). [8][9]The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism. [8]
Caption: Catalytic cycle of the Sandmeyer Reaction.
Field-Proven Insight: The Sandmeyer reaction is invaluable for introducing substituents to an aromatic ring in positions that are not easily accessible through direct electrophilic aromatic substitution. The synthesis begins with an amino group, which can be readily introduced and directs subsequent substitutions, and is then replaced via the diazonium intermediate. This provides a level of synthetic control that is otherwise difficult to achieve. [10]
Applications in Research and Development
The versatile reactivity of 2-Methoxy-5-nitrobenzenediazonium makes it a valuable precursor in several scientific and industrial fields.
-
Dye Manufacturing: This is its primary application. Through azo coupling reactions with various naphthol and aniline derivatives, it is used to produce a range of intensely colored azo dyes (typically in the scarlet and red spectrum) for textiles, pigments, and biological stains. [1][6]* Pharmaceutical Synthesis: The ability to easily introduce functional groups via Sandmeyer and other substitution reactions makes diazonium salts useful intermediates in the synthesis of complex, biologically active molecules and pharmaceutical building blocks. [1][10]* Materials Science: Azo compounds derived from this diazonium salt can be incorporated into polymers to create materials with specific optical properties, finding use in research for applications like sensors or solar cells. [1]* Analytical Chemistry: It can be employed as a reagent in chemical assays, forming colored complexes with specific analytes for colorimetric detection. [1]
References
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